molecular formula C9H5BrF3IO B2838410 3-Iodo-5-(trifluoromethyl)phenacyl bromide CAS No. 1823897-02-4

3-Iodo-5-(trifluoromethyl)phenacyl bromide

Cat. No.: B2838410
CAS No.: 1823897-02-4
M. Wt: 392.942
InChI Key: JSLOXLJXBDELNI-UHFFFAOYSA-N
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Description

3-Iodo-5-(trifluoromethyl)phenacyl bromide is a chemical compound with the molecular formula C9H5BrF3IO and a molecular weight of 392.94 g/mol . It is known for its unique structure, which includes an iodine atom, a trifluoromethyl group, and a bromide group attached to a phenacyl moiety. This compound is used in various scientific research applications due to its reactivity and unique properties.

Preparation Methods

The synthesis of 3-Iodo-5-(trifluoromethyl)phenacyl bromide typically involves the bromination of 3-Iodo-5-(trifluoromethyl)acetophenone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Industrial production methods may involve large-scale bromination reactions using bromine or other brominating agents in the presence of catalysts to achieve high yields and purity .

Chemical Reactions Analysis

3-Iodo-5-(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Iodo-5-(trifluoromethyl)phenacyl bromide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-Iodo-5-(trifluoromethyl)phenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromide group can be displaced by nucleophiles, leading to the formation of new bonds and products. The trifluoromethyl group and iodine atom contribute to the compound’s reactivity and stability, influencing its interactions with other molecules .

Comparison with Similar Compounds

3-Iodo-5-(trifluoromethyl)phenacyl bromide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties compared to other similar compounds.

Properties

IUPAC Name

2-bromo-1-[3-iodo-5-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3IO/c10-4-8(15)5-1-6(9(11,12)13)3-7(14)2-5/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLOXLJXBDELNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)I)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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